PPARγ Inverse Agonism Potential vs. BAY-4931 and BAY-0069
The target compound embodies a chloro-nitro-arene benzoxazole scaffold that is structurally congruent with the optimized PPARγ inverse agonists BAY‑4931 and BAY‑0069 [1]. In TR‑FRET biochemical assays, BAY‑4931 exhibited an IC₅₀ of 0.17 nM for PPARγ engagement and an EC₅₀ of 5.8 nM for NCOR2 corepressor recruitment, with a maximal inhibition of 94% in cell‑based reporter assays . BAY‑0069 demonstrated IC₅₀ values of 6.3 nM (human) and 24 nM (mouse) . While direct potency data for CAS 400740‑94‑5 itself are not yet publicly available, its systematic structural variation—the 5‑chlorobenzoxazole coupled to a 2‑methylphenyl aniline and a 3‑methyl‑4‑nitrobenzamide warhead—provides a distinct SAR probe point that differs from the 4‑ethylphenyl‑substituted benzoxazole core of BAY‑4931/BAY‑0069. This structural divergence enables researchers to interrogate the contribution of the benzoxazole‑aniline substitution pattern to PPARγ inverse agonism selectivity and corepressor bias.
| Evidence Dimension | PPARγ inverse agonism (biochemical / cell-based potency) |
|---|---|
| Target Compound Data | No direct potency data available; chemotype aligns with PPARγ inverse agonist series |
| Comparator Or Baseline | BAY-4931: IC₅₀ 0.17 nM, EC₅₀ (NCOR2) 5.8 nM, 94% max inhibition; BAY-0069: IC₅₀ 6.3 nM (hPPARγ), 24 nM (mPPARγ) |
| Quantified Difference | At least 37‑fold difference in potency between BAY-4931 and BAY-0069 illustrates the sensitivity of the chemotype to structural modifications |
| Conditions | TR-FRET biochemical assay for PPARγ LBD / NCOR2 interaction; cell-based reporter assay in HEK293T cells |
Why This Matters
The structural similarity to BAY-4931 and BAY-0069 positions CAS 400740-94-5 as a valuable comparator tool compound for deconvoluting SAR around the benzoxazole-aniline substitution space of PPARγ inverse agonists.
- [1] Orsi, D.L., et al. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. J. Med. Chem. 2022, 65, 21, 14415-14434. DOI: 10.1021/acs.jmedchem.2c01379. View Source
